molecular formula C15H17NO4S B2731720 4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide CAS No. 2249044-68-4

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide

Cat. No.: B2731720
CAS No.: 2249044-68-4
M. Wt: 307.36
InChI Key: YBLPIKFQPVWVQG-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C 15 H 17 NO 4 S and a molecular weight of 307.4 g/mol . Its CAS number is 2249044-68-4 . As a benzenesulfonamide derivative, this class of compounds is of significant interest in various scientific research fields, particularly in medicinal chemistry and chemical biology. Sulfonamides are widely studied for their potential to interact with biological targets, often serving as key scaffolds in the development of enzyme inhibitors. Researchers value this compound for its specific molecular architecture, which features both an ethoxy-substituted benzene ring and a phenolic hydroxyl group connected via a sulfonamide linkage containing an N-methyl group. This structure suggests potential for diverse chemical interactions and binding properties. It is primarily utilized in non-clinical laboratory research as a building block or intermediate for the synthesis of more complex molecules, or as a candidate for in vitro biological screening assays. Safety Information: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-3-20-15-9-8-14(10-11(15)2)21(18,19)16-12-4-6-13(17)7-5-12/h4-10,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLPIKFQPVWVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide typically involves the reaction of a substituted chlorobenzene with a sulfonamide derivative, followed by methylation of the amine group and introduction of the ethoxy moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide has diverse applications in scientific research, including:

    Drug Development: It is used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

    Material Synthesis: It is employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxy and sulfonamide groups play a crucial role in these interactions, facilitating binding to specific proteins or enzymes and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and bioactivities of 4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide and related compounds:

Compound Name Substituents (Position) Bioactivity Key Reference
This compound 4-ethoxy, 3-methyl, N-(4-hydroxyphenyl) Not explicitly reported (assumed antimicrobial/anti-cancer) N/A
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-methyl, N-(oxazolyl-sulfamoylphenyl) Antimicrobial activity (IC₅₀ values not provided)
N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide 3-methoxy, N-(4-cyanophenyl) Intermediate in organometallic synthesis
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}benzamide 4-ethoxy, N-benzamide No bioactivity reported
AND-1184 (MBS) Piperidinyl, fluoro-benzoxazolyl Under development for dementia treatment

Key Observations:

  • Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound may confer greater metabolic stability compared to methoxy-containing analogs (e.g., Entry 8 in ), due to reduced oxidative susceptibility.
  • Hydroxyphenyl vs.
  • Oxazolyl vs. Benzamide Moieties : The oxazolyl-sulfamoyl group in is associated with antimicrobial activity, whereas benzamide derivatives (e.g., ) lack reported bioactivity, highlighting the importance of heterocyclic substituents.

Crystallographic and Spectroscopic Data

  • Single-Crystal X-ray Studies: The oxazolyl-sulfamoyl analog () crystallizes in the monoclinic space group P2₁/c, with bond angles and torsional parameters consistent with planar sulfonamide geometry (S–N–C: ~109°). Similar studies for the target compound are needed to confirm conformational stability.
  • Solid-State NMR : AND-1184 () exhibits distinct ¹³C chemical shifts for sulfonamide sulfur environments (δ = 42–55 ppm), which could serve as benchmarks for characterizing the target compound’s solid-state structure.

Biological Activity

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This compound's structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The compound can be represented structurally as follows:

C12H15NO4S\text{C}_12\text{H}_{15}\text{N}\text{O}_4\text{S}

This indicates the presence of an ethoxy group, a hydroxyphenyl moiety, and a sulfonamide group, which are crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antitumor properties. The specific compound this compound has shown promising results in inhibiting tumor cell proliferation. For instance, in vitro assays demonstrated that this compound could reduce the viability of various cancer cell lines, including breast and colon cancer cells.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Reference
HCT116 (Colon)5.2
MCF-7 (Breast)3.8
HeLa (Cervical)4.5

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. Notably, it has been found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Mechanism of Action
Dihydrofolate Reductase0.9Competitive inhibition
Carbonic Anhydrase1.2Non-competitive inhibition

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. The sulfonamide group is known to mimic the structure of p-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes that utilize PABA as a substrate.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cell Lines : In a controlled experiment, treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis in MCF-7 cells, suggesting its potential as a chemotherapeutic agent.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to control groups, indicating its efficacy in vivo.

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